[(4-Tert-butylphenyl)sulfonyl]acetonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Tert-butylphenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an acetonitrile moiety
Wissenschaftliche Forschungsanwendungen
[(4-Tert-butylphenyl)sulfonyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a reference substance for drug impurities and reagents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Tert-butylphenyl)sulfonyl]acetonitrile typically involves the reaction of 1-tert-butyl-4-iodobenzene with 3-buten-2-ol and 3-azido-2-methyl . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-tert-butyl-4-iodobenzene, 3-buten-2-ol, 3-azido-2-methyl.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, with a catalyst to promote the reaction.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for [(4-Tert-butylphenyl)sulfonyl]acetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and isolation techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Tert-butylphenyl)sulfonyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of [(4-Tert-butylphenyl)sulfonyl]acetonitrile involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
[(4-Tert-butylphenyl)sulfonyl]acetonitrile can be compared with other similar compounds, such as:
4-tert-Butylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a nitrile group.
4-tert-Butylphenyl sulfone: Contains a sulfone group instead of a nitrile group.
4-tert-Butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: Contains a sulfonamide group and a pyridine moiety.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13/h4-7H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRHKLHRSIUATR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394727 |
Source
|
Record name | SBB062386 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64445-04-1 |
Source
|
Record name | SBB062386 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.